![molecular formula C10H8BrN3O4S B228434 2-[2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228434.png)
2-[2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been shown to exhibit promising biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid is not fully understood. However, it has been suggested that this compound may exert its effects by inhibiting various enzymes and signaling pathways involved in the progression of cancer, viral infections, and inflammation.
Biochemical and Physiological Effects:
2-[2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been shown to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. It has also been shown to have potential neuroprotective effects in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid in lab experiments is its potential therapeutic applications in the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for the research on 2-[2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid. One of the future directions is to further investigate the mechanism of action of this compound and its potential therapeutic applications in the treatment of various diseases. Another future direction is to develop more efficient and cost-effective methods for synthesizing this compound. Additionally, future research could focus on developing derivatives of this compound with improved pharmacological properties.
In conclusion, 2-[2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid is a chemical compound that has shown promising potential in scientific research for its potential applications in the field of medicine. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-[2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been reported using various methods. One of the most commonly used methods involves the reaction of 2-amino-4-(5-bromofuran-2-yl)thiazole with hydrazine hydrate in the presence of acetic acid and glacial acetic acid. The resulting product is then reacted with ethyl bromoacetate to yield the final product.
Applications De Recherche Scientifique
2-[2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been extensively studied for its potential applications in the field of medicine. This compound has been shown to exhibit anticancer, antiviral, and antimicrobial activities. It has also been shown to have potential therapeutic effects in the treatment of Alzheimer's disease, diabetes, and inflammation.
Propriétés
Formule moléculaire |
C10H8BrN3O4S |
|---|---|
Poids moléculaire |
346.16 g/mol |
Nom IUPAC |
2-[2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C10H8BrN3O4S/c11-7-2-1-5(18-7)4-12-14-10-13-9(17)6(19-10)3-8(15)16/h1-2,4,6H,3H2,(H,15,16)(H,13,14,17)/b12-4+ |
Clé InChI |
KAASKOMGDUNCRQ-UUILKARUSA-N |
SMILES isomérique |
C1=C(OC(=C1)Br)/C=N/NC2=NC(=O)C(S2)CC(=O)O |
SMILES |
C1=C(OC(=C1)Br)C=NNC2=NC(=O)C(S2)CC(=O)O |
SMILES canonique |
C1=C(OC(=C1)Br)C=NNC2=NC(=O)C(S2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B228356.png)

![4-(4-bromobenzoyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B228359.png)
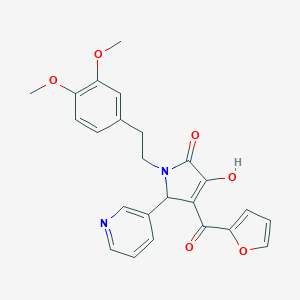
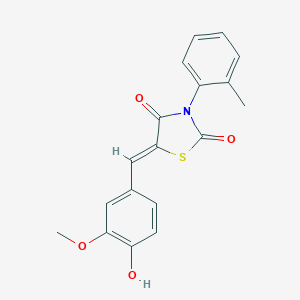

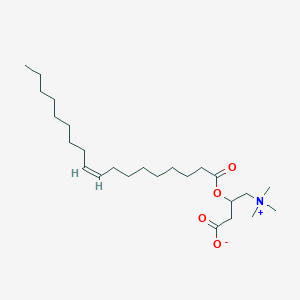
![2-[2-(4-hydroxyanilino)-4-oxo-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B228392.png)
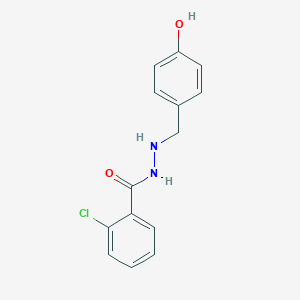
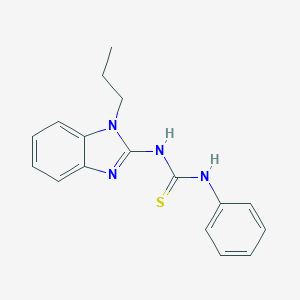
![(2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester](/img/structure/B228406.png)
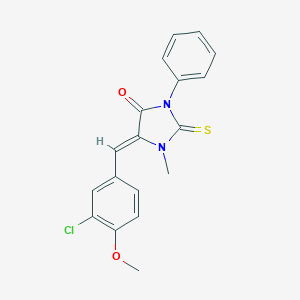
![5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B228418.png)
![Methyl 4-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzoate](/img/structure/B228423.png)